N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Type III secretion system anti-virulence Pseudomonas aeruginosa

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide (CAS 669718-87-0, ChemBridge ID is a synthetic small-molecule acetamide featuring a benzodioxane and an N-ethyl-2-oxomorpholine moiety. Identified in a high-throughput screen of 80,000 ChemBridge compounds, it was validated as a selective inhibitor of the Pseudomonas aeruginosa type III secretion system (T3SS) with an IC50 of ≤25 µM and no antibacterial or type II secretion effects at 50 µM.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B4871455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C16H20N2O5/c1-2-18-5-6-23-16(20)12(18)10-15(19)17-11-3-4-13-14(9-11)22-8-7-21-13/h3-4,9,12H,2,5-8,10H2,1H3,(H,17,19)
InChIKeyGVBIXWHUWGXUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide – A Dual-Activity T3SS Inhibitor with Sub-Nanomolar Opioid Receptor Affinity


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide (CAS 669718-87-0, ChemBridge ID 7817424) is a synthetic small-molecule acetamide featuring a benzodioxane and an N-ethyl-2-oxomorpholine moiety. Identified in a high-throughput screen of 80,000 ChemBridge compounds, it was validated as a selective inhibitor of the Pseudomonas aeruginosa type III secretion system (T3SS) with an IC50 of ≤25 µM and no antibacterial or type II secretion effects at 50 µM [1]. A separate profiling study deposited in ChEMBL/BindingDB later revealed potent off-target affinity for the mu-opioid receptor (Ki 0.9 nM) and kappa-opioid receptor (Ki 1.2 nM), classifying the molecule as a rare dual-activity chemical probe [2].

Why Broad-Spectrum T3SS Inhibitors Cannot Replace N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide


In-class substitution fails because the T3SS inhibitor chemotype is highly heterogeneous; three chemical series (phenoxyacetamides, malic diamides, and N-phenyl maleimide adducts) were identified in the same screen, each with distinct selectivity cliffs and cytotoxicity profiles [1]. Critically, ChemBridge 7817424 is the only member of this entire collection that additionally possesses sub-nanomolar mu- and kappa-opioid receptor affinity—an unexpected polypharmacology that can disqualify or uniquely qualify the compound depending on the experimental context [2]. Swapping it for a structurally close analog, such as the N-(4-fluorophenyl) variant ChemBridge 7836532, eliminates the benzodioxane substitution that appears essential for opioid receptor engagement, fundamentally altering the biological fingerprint.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide


Validation as a Selective, Non-Bactericidal T3SS Inhibitor with ≥4-Fold Selectivity Over Bacterial Growth

In the original discovery screen, ChemBridge 7817424 (Table 3, Compound 2) inhibited T3SS-mediated ExoS‑β‑lactamase secretion with an IC50 of ≤25 µM while displaying no antibacterial activity (MIC > 100 µM) against P. aeruginosa [1]. At 50 µM, the compound failed to inhibit type II‑mediated elastase secretion, in contrast to the control inhibitor 7941790 which reduced elastase levels to the background of a type II‑deficient strain [1]. This selective inhibition of virulence without affecting viability is a key differentiator from conventional antibiotics and from other screening hits that showed cytotoxicity below 100 µM.

Type III secretion system anti-virulence Pseudomonas aeruginosa

Sub‑Nanomolar Mu‑ and Kappa‑Opioid Receptor Affinity: A Unique Polypharmacology Feature Absent in All Other T3SS Inhibitors

Radioligand displacement assays deposited in BindingDB/ChEMBL report a Ki of 0.9 nM for the mu‑opioid receptor (MOR) and 1.2 nM for the kappa‑opioid receptor (KOR) in Hartley guinea pig membranes [1]. Lead T3SS inhibitor MBX 1641 (phenoxyacetamide series) and structurally des‑benzodioxane analog ChemBridge 7836532 lack any reported opioid activity, indicating that the 1,4‑benzodioxan‑6‑yl moiety is a critical pharmacophore for opioid engagement [2]. For context, the classical opioid morphine exhibits an MOR Ki of approximately 1‑5 nM, placing ChemBridge 7817424 in the same potency range.

opioid receptor polypharmacology off‑target profiling

High-Impact Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide


Chemical Biology Probe for Dissecting T3SS Virulence Mechanisms Without Bacterial Killing

Employ this compound in P. aeruginosa infection models to decouple T3SS-dependent virulence from bacterial viability. The ≥4‑fold selectivity window (IC50 ≤ 25 µM for T3SS vs. MIC > 100 µM) allows researchers to suppress effector toxin translocation into host cells without imposing a growth‑based selective pressure, enabling clean studies of the host response to T3SS effectors such as ExoS and ExoU [1].

Positive Control for Primary and Secondary T3SS Inhibitor Screening Assays

Use ChemBridge 7817424 as a validated, commercially available positive control in exoT‑lux transcriptional reporter assays or ExoS‑β‑lactamase secretion assays. Its well‑characterized IC50 and lack of interference with bacterial growth or type II secretion make it a reliable inter‑assay normalization standard for high‑throughput screening campaigns targeting Gram‑negative T3SS [1].

Pharmacological Tool to Investigate Infection‑Pain Crosstalk via Simultaneous T3SS and Opioid Receptor Modulation

The sub‑nanomolar MOR/KOR affinity (Ki = 0.9 nM and 1.2 nM) enables exploration of the role bacterial virulence factors play in modulating host pain and inflammation pathways [2]. This is particularly relevant in chronic P. aeruginosa infections (e.g., cystic fibrosis, burn wounds) where both bacterial virulence and pain management intersect. However, experiments must include opioid‑specific controls (e.g., naloxone reversal) to attribute effects to the correct target [1][2].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.